N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-10-13-30-17(24)14-22-19(26)18(25)21-6-1-7-23-8-11-29-12-9-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMVVYBMWJFVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines oxazolidinone and oxalamide functional groups, which are known for their therapeutic properties, particularly in medicinal chemistry. The presence of the sulfonyl group further enhances its biological profile, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H25BrN4O6S, with a molecular weight of 505.4 g/mol. Its unique structure includes:
- Oxazolidinone ring : Contributes to antibacterial and anti-inflammatory properties.
- Sulfonamide moiety : Known for its role in various biological activities, including enzyme inhibition.
- Morpholinopropyl group : Potentially enhances solubility and bioavailability.
The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active site residues in target proteins, while the bromophenyl sulfonyl group engages in hydrophobic interactions, modulating the activity of these proteins.
Antibacterial Activity
Studies have indicated that compounds containing oxazolidinone structures exhibit significant antibacterial properties. The mechanism typically involves inhibition of bacterial protein synthesis, making them effective against resistant strains.
Anti-inflammatory Activity
Research suggests that derivatives with a sulfonamide group can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, related compounds have shown IC50 values lower than that of celecoxib, a standard anti-inflammatory drug, indicating promising anti-inflammatory potential.
Analgesic Activity
The analgesic effects of similar oxazolidinone derivatives have been evaluated through various pharmacological tests such as the writhing test and hot plate test. These studies often demonstrate significant pain relief compared to control groups, suggesting that this compound may possess similar properties.
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized various oxazolones containing sulfonamide groups and characterized them using spectral techniques like FT-IR and NMR. The acute toxicity was assessed using OECD guidelines, revealing low toxicity profiles for these compounds .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities against COX enzymes and other pain-related targets. These studies indicated that certain derivatives exhibited strong binding capabilities, supporting their potential as therapeutic agents .
- Histopathological Assessments : Histopathological examinations conducted on animal models treated with related compounds showed no significant adverse effects on preserved organs, reinforcing the safety profile of these compounds .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in the sulfonyl aryl group and nitrogen-containing substituents:
Substituent Impact:
- Bromine vs. Chlorine vs. Nitro groups are strongly electron-withdrawing, which may stabilize negative charges or influence electronic interactions in target binding .
- Morpholinopropyl vs.
Physicochemical Properties:
- Melting Points : Oxalamides with bulky substituents (e.g., adamantyl derivatives in ) exhibit high melting points (>210°C), suggesting the bromo analog may also have significant thermal stability.
- Solubility: The morpholinopropyl group likely enhances aqueous solubility compared to the pyridinylmethyl analog, which may form crystalline salts due to basicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
